1-(2,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
This compound features a hybrid heterocyclic scaffold combining a 1,2,3-triazole core linked to a 1,2,4-oxadiazole ring. The triazole moiety is substituted at the 1-position with a 2,5-dimethoxyphenyl group and at the 4-position with a 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl group. Methoxy substituents on the aryl rings improve solubility compared to halogenated analogues, as demonstrated in related compounds .
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O4/c1-26-12-6-4-11(5-7-12)18-21-19(29-23-18)16-17(20)25(24-22-16)14-10-13(27-2)8-9-15(14)28-3/h4-10H,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGPZADWAUSMEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates both triazole and oxadiazole moieties. This structure is of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The following sections will explore the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The chemical formula for the compound is , with a molecular weight of approximately 342.39 g/mol. Its structural components include:
- Triazole Ring : Known for its diverse biological activities.
- Oxadiazole Ring : Associated with anticancer properties.
- Methoxy Substituents : Enhance lipophilicity and biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and triazole rings exhibit promising anticancer properties. The specific activities of this compound can be summarized as follows:
- Mechanism of Action :
- Cell Line Studies :
- Molecular Docking Studies :
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Antibacterial Effects :
- Antifungal Activity :
Case Study: Anticancer Potential
A study conducted on a series of oxadiazole derivatives highlighted the enhanced activity of compounds similar to the target compound. The findings included:
- Increased Apoptosis : Compounds induced apoptosis in MCF-7 cells through mitochondrial pathways.
- Synergistic Effects : When combined with conventional chemotherapy agents, the compound showed enhanced efficacy .
Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 10–30 µM | HDAC inhibition, p53 activation |
| HeLa | 15 µM | Apoptosis induction | |
| Antibacterial | E. coli | 15 µg/mL | Cell wall synthesis disruption |
| S. aureus | 25 µg/mL | Cell membrane disruption | |
| Antifungal | C. albicans | 20 µg/mL | Ergosterol biosynthesis inhibition |
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogues and their differences are summarized below:
Key Observations :
- Methoxy vs. Halogen Substituents : The target compound’s 4-methoxyphenyl group (logP ~1.2) reduces lipophilicity compared to the 4-chlorophenyl analogue (logP ~2.5), favoring aqueous solubility .
- Electron-Donating vs. Withdrawing Groups : The trifluoromethyl group in increases metabolic stability but reduces hydrogen-bonding capacity compared to methoxy groups.
- Planarity and Conformation : The oxadiazole-triazole core in the target compound adopts near-planar geometry, facilitating π-π interactions in protein binding, similar to isostructural derivatives .
Physicochemical and Pharmacokinetic Properties
- Solubility : Methoxy-rich derivatives (target compound, ) exhibit higher solubility in polar solvents (e.g., DMSO: >10 mg/mL) compared to chlorinated or trifluoromethylated analogues (<5 mg/mL) .
- Thermal Stability : The oxadiazole-triazole linkage confers stability up to 250°C, as seen in related compounds .
Notes
- Contradictions : Chlorinated analogues show higher cytotoxicity but poorer solubility, underscoring the trade-off between activity and pharmacokinetics.
- Unresolved Questions : The exact role of the 5-amine group in bioactivity requires further enzymatic assays.
This analysis integrates diverse sources to position the target compound within the landscape of triazole-based therapeutics, emphasizing its unique balance of solubility and bioactivity.
Q & A
Q. What are the established synthetic routes for preparing this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, including:
- Cyclization of thiourea analogues with oxidizing agents (e.g., POCl₃) to form the 1,2,4-oxadiazole ring, as demonstrated in halogenated tetrazole derivatives .
- Click chemistry for constructing the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition, a method validated in structurally related triazole-oxadiazole hybrids .
- Condensation reactions using aromatic aldehydes and ketones to introduce methoxyphenyl substituents, as seen in pyrazole-based syntheses . Key intermediates include hydrazononitriles for triazole formation and pre-functionalized aryl halides for Suzuki coupling to attach methoxy groups .
Q. Which spectroscopic and chromatographic methods are most reliable for structural characterization?
- 1H/13C NMR : Essential for verifying substituent positions on aromatic rings and triazole/oxadiazole cores. Methoxy groups appear as singlets near δ 3.8–4.0 ppm, while amine protons resonate around δ 5.5–6.0 ppm .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula, particularly for distinguishing regioisomers .
- HPLC-PDA : Validates purity (>95%) and detects byproducts from incomplete cyclization or substitution .
- X-ray crystallography : Resolves ambiguities in tautomeric forms (e.g., triazole vs. triazolamine) and confirms planar geometry of heterocyclic systems .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial activity : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi, referencing protocols for structurally similar triazole-oxadiazoles .
- Cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
- Enzyme inhibition : Test against targets like CYP450 or kinases using fluorometric/colorimetric kits, given the compound’s potential heterocyclic interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during oxadiazole ring formation?
- Solvent selection : Replace traditional toluene with DMF or acetonitrile to enhance solubility of polar intermediates, increasing yields by ~15% .
- Catalyst screening : Compare POCl₃, PCl₅, and T3P® for cyclization efficiency. T3P® reduces side reactions (e.g., over-oxidation to sulfones) .
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes while maintaining >90% yield, as shown in analogous triazole syntheses .
Q. What methodologies resolve contradictions in reported biological activity data across studies?
- Dose-response profiling : Re-evaluate activity using standardized protocols (e.g., CLSI guidelines) to minimize inter-lab variability .
- Metabolic stability assays : Assess compound degradation in liver microsomes, as conflicting antimicrobial data may stem from differential metabolic activation .
- Molecular docking : Correlate substituent effects (e.g., 2,5-dimethoxy vs. 4-methoxy) with binding affinities to targets like bacterial DNA gyrase .
Q. How does the compound’s pKa influence its pharmacokinetic properties, and how is it determined experimentally?
- Potentiometric titration : Conduct in non-aqueous solvents (e.g., isopropyl alcohol) using tetrabutylammonium hydroxide to measure HNP (half-neutralization potential) and calculate pKa .
- Impact on bioavailability : The amine group (pKa ~6.5–7.0) enhances solubility at physiological pH, while methoxy substituents increase logP, balancing membrane permeability and aqueous stability .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
- Fragment-based design : Systematically replace methoxy groups with electron-withdrawing (e.g., -NO₂) or donating (-OH) groups to assess electronic effects on activity .
- Bioisosteric replacement : Substitute the 1,2,4-oxadiazole with 1,3,4-oxadiazole or thiadiazole to evaluate ring flexibility’s role .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to predict activity trends and guide synthetic prioritization .
Methodological Notes
- Contradictory data : Cross-validate biological results using orthogonal assays (e.g., fluorescent viability stains alongside MTT) .
- Synthetic scalability : Transition from batch to flow chemistry for oxadiazole formation to improve reproducibility .
- Crystallization challenges : Use slow vapor diffusion with ethanol/water (7:3) to obtain single crystals suitable for X-ray analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
